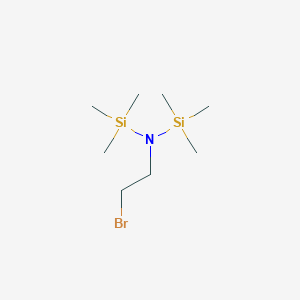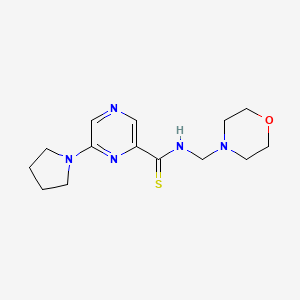
Methyl 2,3-diethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-diethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane derivatives Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a carbene or carbenoid species. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to generate the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The choice of reagents and conditions would be optimized for yield and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-diethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyclopropane ring can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,3-diethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,3-diethylcyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes it susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The ester group also provides a site for nucleophilic attack, facilitating further functionalization of the molecule.
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, known for its high reactivity.
Cyclobutane: A four-membered ring compound with less strain compared to cyclopropane.
Cyclopentane: A five-membered ring compound with even less strain and different reactivity.
Uniqueness: Methyl 2,3-diethylcyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the ester functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
CAS No. |
61452-44-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl 2,3-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7(5-2)8(6)9(10)11-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
NDUAYRUZBJTFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1C(=O)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-(Ethane-1,2-diyl)bis[1-(2-phenylethyl)piperazine-2,6-dione]](/img/structure/B14568922.png)
![6-[(4-Methylbenzene-1-sulfonyl)amino]hexanoyl azide](/img/structure/B14568936.png)
![[2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane](/img/structure/B14568942.png)
![2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis-](/img/structure/B14568950.png)








